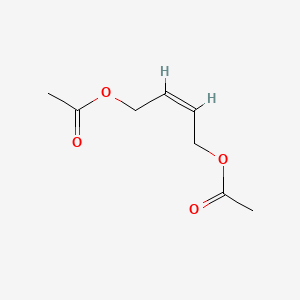

cis-1,4-Diacetoxy-2-butene

Beschreibung

Eigenschaften

IUPAC Name |

[(Z)-4-acetyloxybut-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUAUHWZIKOMFC-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C\COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25260-60-0 | |

| Record name | 2-Butene-1,4-diol, 1,4-diacetate, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25260-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z)-But-2-ene-1,4-diyl diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025260600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-but-2-ene-1,4-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cis-1,4-Diacetoxy-2-butene chemical properties and structure

An In-depth Technical Guide to cis-1,4-Diacetoxy-2-butene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Chemical Properties and Structure

This compound is an ester that serves as a versatile intermediate in organic synthesis.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₄ | [2] |

| Molecular Weight | 172.18 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 120-121 °C at 18 mmHg | [1] |

| Density | 1.08 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.443 | [1] |

| Solubility | Not miscible in water. Soluble in many organic solvents. | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Stability | Stable under recommended storage conditions. Incompatible with oxidizing agents. | [3] |

Structural Information:

| Identifier | Value | Reference(s) |

| IUPAC Name | (2Z)-But-2-ene-1,4-diyl diacetate | [4] |

| Synonyms | cis-2-Butene-1,4-diol (B44940) diacetate | [5] |

| CAS Number | 25260-60-0 | [2] |

| SMILES String | CC(=O)OCC=CCOC(=O)C | [6] |

| InChI Key | VZUAUHWZIKOMFC-ARJAWSKDSA-N | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR Spectrum: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[7]

-

¹³C NMR Spectrum: The carbon NMR spectrum gives insight into the carbon framework of the molecule.[8]

-

Infrared (IR) Spectrum: The IR spectrum reveals the functional groups present in the molecule.[6][9]

-

Mass Spectrum (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 2-butyne-1,4-diol (B31916).

Step 1: Selective Hydrogenation of 2-Butyne-1,4-diol to cis-2-Butene-1,4-diol

This step involves the selective reduction of the alkyne to a cis-alkene.

-

Materials:

-

2-Butyne-1,4-diol

-

Lindlar's catalyst (or an alternative poisoned palladium catalyst)

-

Methanol (or other suitable solvent)

-

Hydrogen gas

-

-

Procedure:

-

In a hydrogenation flask, dissolve 2-butyne-1,4-diol in methanol.

-

Add a catalytic amount of Lindlar's catalyst.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically at or slightly above atmospheric pressure).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as TLC or GC to ensure the reaction stops after the formation of the alkene and does not proceed to the alkane.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain crude cis-2-butene-1,4-diol.

-

Step 2: Acetylation of cis-2-Butene-1,4-diol

This step introduces the acetate (B1210297) groups to the diol.

-

Materials:

-

cis-2-Butene-1,4-diol

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (or another suitable base)

-

Dichloromethane (B109758) (or other suitable solvent)

-

1 M HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the crude cis-2-butene-1,4-diol in a mixture of dichloromethane and pyridine at 0 °C.

-

Slowly add acetic anhydride to the solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding methanol.

-

Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

-

Key Reactions of this compound

This compound is a precursor for various chemical transformations.

3.2.1. Pyrolysis to 1-Acetoxy-1,3-butadiene

Upon heating, this compound undergoes pyrolysis to yield 1-acetoxy-1,3-butadiene.[1]

-

General Procedure:

-

The pyrolysis is typically carried out in a tube furnace packed with an inert material.

-

This compound is vaporized and passed through the heated tube under a stream of inert gas (e.g., nitrogen or argon).

-

The products are collected in a cold trap.

-

The collected pyrolysate is then purified by distillation to isolate 1-acetoxy-1,3-butadiene. Note: The specific temperature and flow rates need to be optimized for the specific setup.

-

3.2.2. Ruthenium-Catalyzed Cross-Metathesis with Allylbenzene (B44316)

This compound can undergo cross-metathesis reactions with other olefins, such as allylbenzene, in the presence of a ruthenium catalyst.[1]

-

Materials:

-

This compound

-

Allylbenzene

-

Grubbs' catalyst (or other suitable ruthenium metathesis catalyst)

-

Anhydrous dichloromethane (or other suitable solvent)

-

-

Procedure:

-

In an inert atmosphere (e.g., in a glovebox or under argon), dissolve this compound and allylbenzene in anhydrous dichloromethane.

-

Add the ruthenium catalyst to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the cross-metathesis product.

-

Mandatory Visualizations

Caption: Chemical structure of this compound.

Caption: Synthesis workflow for this compound.

Caption: Key reaction pathways of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Cross Metathesis [organic-chemistry.org]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of cis-1,4-Diacetoxy-2-butene from cis-2-butene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-1,4-diacetoxy-2-butene from cis-2-butene-1,4-diol (B44940). The document details the underlying chemical principles, experimental protocols, and applications of this important chemical transformation, with a focus on its relevance to the pharmaceutical industry.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its stereodefined double bond and terminal acetate (B1210297) groups make it a versatile precursor for the synthesis of a wide range of complex molecules, including natural products and pharmaceutically active compounds. The acetylation of cis-2-butene-1,4-diol is a common and efficient method for its preparation, offering a high-yielding pathway to this key synthetic intermediate. This guide will delve into the specifics of this reaction, providing the necessary details for its successful implementation in a laboratory setting.

Reaction Overview and Mechanism

The synthesis of this compound from cis-2-butene-1,4-diol is an esterification reaction. Specifically, it is an O-acetylation where the hydroxyl groups of the diol are converted into acetate esters using an acetylating agent, typically acetic anhydride (B1165640), in the presence of a base catalyst such as pyridine (B92270).

Reaction Scheme:

The reaction mechanism proceeds through the nucleophilic attack of the hydroxyl groups of the diol on the electrophilic carbonyl carbon of acetic anhydride. Pyridine serves a dual role in this process: it acts as a nucleophilic catalyst by forming a highly reactive N-acetylpyridinium ion intermediate, and it also functions as a base to neutralize the acetic acid byproduct, driving the reaction to completion.[1][2]

dot

Caption: Generalized mechanism of pyridine-catalyzed acetylation.

Experimental Protocols

While several methods exist for the acetylation of diols, the use of acetic anhydride in the presence of a base like pyridine or triethylamine (B128534) is a widely adopted and effective strategy. Below are representative experimental protocols.

Method 1: Acetylation with Acetic Anhydride and Triethylamine

This protocol is adapted from a standard procedure for the synthesis of this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mol) | Volume (mL) | Mass (g) |

| cis-2-butene-1,4-diol | 88.11 | 0.25 | 20.5 | - |

| Triethylamine | 101.19 | 0.75 | 105 | - |

| Acetic Anhydride | 102.09 | 0.63 | 60 | - |

| Tetrahydrofuran (B95107) (THF) | - | - | 400 | - |

| Saturated aq. NaCl | - | - | 300 | - |

| Saturated aq. NaHCO₃ | - | - | As needed | - |

| Diethyl Ether | - | - | 500 | - |

| Anhydrous Na₂SO₄ | - | - | As needed | - |

Procedure:

-

To a solution of cis-2-butene-1,4-diol (0.25 mol) and triethylamine (0.75 mol) in 400 mL of tetrahydrofuran at room temperature, slowly add acetic anhydride (0.63 mol) with stirring.

-

Stir the reaction mixture for 16 hours at room temperature.

-

Terminate the reaction by adding 300 mL of saturated aqueous sodium chloride solution.

-

Add saturated sodium bicarbonate solution and 300 mL of diethyl ether for extraction.

-

Separate the organic layer and extract the aqueous phase with an additional 200 mL of diethyl ether.

-

Combine the organic phases, wash with 300 mL of saturated saline, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by reduced pressure distillation (3 mbar, 80-82 °C) to yield this compound. A yield of 91% has been reported for this procedure.

Method 2: General Protocol for O-Acetylation with Acetic Anhydride and Pyridine

This is a general and widely used method for the acetylation of alcohols and can be adapted for cis-2-butene-1,4-diol.[3][4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents |

| cis-2-butene-1,4-diol | 88.11 | 1.0 |

| Pyridine (dry) | 79.10 | Solvent (2-10 mL/mmol of diol) |

| Acetic Anhydride | 102.09 | 1.5 - 2.0 per hydroxyl group |

| Methanol (dry) | 32.04 | For quenching |

| Dichloromethane (B109758) or Ethyl Acetate | - | For workup |

| 1 M HCl | - | For washing |

| Saturated aq. NaHCO₃ | - | For washing |

| Brine | - | For washing |

| Anhydrous Na₂SO₄ or MgSO₄ | - | For drying |

Procedure:

-

Dissolve cis-2-butene-1,4-diol (1.0 equiv.) in dry pyridine under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C and add acetic anhydride (1.5-2.0 equiv. per hydroxyl group).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding dry methanol.

-

Co-evaporate the reaction mixture with toluene (B28343) to remove pyridine.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired this compound.

Quantitative Data Summary

| Parameter | Method 1 (Triethylamine) | Method 2 (Pyridine) |

| Reactants | cis-2-butene-1,4-diol, Acetic Anhydride, Triethylamine | cis-2-butene-1,4-diol, Acetic Anhydride, Pyridine |

| Solvent | Tetrahydrofuran | Pyridine |

| Reaction Time | 16 hours | Varies (TLC monitored) |

| Reaction Temp. | Room Temperature | 0 °C to Room Temperature |

| Purification | Reduced Pressure Distillation | Silica Gel Chromatography |

| Reported Yield | 91% | Typically high |

| Boiling Point | 80-82 °C at 3 mbar | 120-121 °C at 18 mmHg |

| Density | - | 1.08 g/mL at 25 °C |

| Refractive Index | - | n20/D 1.443 |

Visualization of Experimental Workflow

dot

Caption: A typical experimental workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate with significant applications in the synthesis of complex organic molecules, including those with therapeutic potential.

-

Palladium-Catalyzed Reactions: It is frequently used in palladium-catalyzed tandem allylation reactions, which are powerful methods for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of heterocyclic compounds, many of which form the core scaffolds of pharmaceutical drugs.

-

Precursor to Dienes: Pyrolysis of this compound affords 1-acetoxy-1,3-butadiene, a valuable diene for Diels-Alder reactions.[5] The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled formation of six-membered rings, a common structural motif in natural products and medicinal agents.

-

Synthesis of Biologically Active Molecules: While direct, large-scale applications in the synthesis of currently marketed drugs are not extensively documented in readily available literature, its utility as a C4 building block with defined stereochemistry makes it a valuable tool for the synthesis of analogues of natural products and for the construction of compound libraries in drug discovery programs. For instance, related butene-1,4-diol derivatives are utilized in the synthesis of prostaglandins (B1171923) and antiviral agents, highlighting the potential of this structural motif in medicinal chemistry.[6][7][8]

Conclusion

The synthesis of this compound from cis-2-butene-1,4-diol via acetylation with acetic anhydride is a robust and high-yielding reaction. The use of a base catalyst such as pyridine or triethylamine is crucial for the efficiency of the transformation. The resulting product is a valuable and versatile intermediate in organic synthesis, with applications in the construction of complex molecular architectures relevant to the field of drug development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully synthesize and utilize this important chemical building block.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. organic chemistry - What are the roles of pyridine and DCM in the acylation of an alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 6. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Properties of cis-1,4-Diacetoxy-2-butene

This technical guide provides a detailed overview of the key physical properties of cis-1,4-Diacetoxy-2-butene, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes tabulated data for quick reference, a description of the methodologies for determining these properties, and a workflow diagram illustrating a typical purification process.

Physical Properties Data

The physical properties of this compound are crucial for its handling, application in synthesis, and purification. The following table summarizes the reported values for its boiling point and density from various sources.

| Physical Property | Value | Conditions |

| Boiling Point | 120-121 °C | at 18 mmHg[1] |

| 120-121 °C | at 24 hPa | |

| 222-223 °C | at atmospheric pressure[2] | |

| Density | 1.08 g/mL | at 25 °C[1] |

| 1.09 g/mL |

Experimental Protocols

The determination of the physical properties of a compound like this compound is fundamental for its characterization. Standard laboratory procedures are employed to ascertain its boiling point and density.

Determination of Boiling Point:

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is the preferred method for determining the boiling point.

A typical experimental setup would involve:

-

Placing the this compound sample in a distillation flask.

-

Connecting the flask to a condenser, a receiving flask, and a vacuum pump.

-

Gradually heating the distillation flask while monitoring the temperature with a thermometer placed at the vapor outlet.

-

The boiling point is recorded as the temperature at which the liquid boils and its vapor condenses, at a specific, stable reduced pressure. The reported values of 120-121 °C at 18 mmHg and 24 hPa were likely determined using such a method.[1]

Determination of Density:

Density is the mass of a substance per unit volume. For a liquid chemical, this is typically determined using a pycnometer or a digital density meter.

A general procedure using a pycnometer is as follows:

-

The empty pycnometer is first weighed.

-

It is then filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

-

The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., distilled water).

-

The density is then calculated by dividing the mass of the sample by the volume of the pycnometer. The measurement is conducted at a controlled temperature, such as 25 °C, as density is temperature-dependent.[1]

Logical Workflow Visualization

The synthesis of this compound often involves a multi-step process that concludes with purification to isolate the final product. The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Spectroscopic Data of cis-1,4-Diacetoxy-2-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-1,4-Diacetoxy-2-butene, a valuable intermediate in organic synthesis. The following sections detail its Proton Nuclear Magnetic Resonance (¹H NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides key insights into its molecular structure. The chemical shifts and coupling constants are summarized in the table below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (Acetyl) | ~2.05 | Singlet | N/A |

| -CH₂- (Methylene) | ~4.65 | Doublet | ~4.5 |

| =CH- (Olefinic) | ~5.75 | Triplet | ~4.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Due to the symmetry of the cis-isomer, the two methyl groups of the acetate (B1210297) moieties are chemically equivalent, resulting in a single signal. Similarly, the two methylene (B1212753) groups and the two olefinic protons each produce a single, characteristic signal.

Experimental Protocol: ¹H NMR Spectroscopy

A general procedure for obtaining a ¹H NMR spectrum of a liquid organic compound like this compound is as follows:

-

Sample Preparation: A small amount of the neat liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse experiment is typically performed to acquire the ¹H NMR spectrum. The number of scans can be varied to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the signals are integrated to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. The major absorption bands are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3020 | C-H stretch | Olefinic (=C-H) |

| ~2950 | C-H stretch | Aliphatic (-CH₃) |

| ~1740 | C=O stretch | Ester (C=O) |

| ~1650 | C=C stretch | Alkene (C=C) |

| ~1230 | C-O stretch | Ester (C-O) |

The strong absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl group. The peaks in the 3000 cm⁻¹ region distinguish between the olefinic and aliphatic C-H stretching vibrations.

Experimental Protocol: IR Spectroscopy

For a liquid sample such as this compound, the IR spectrum is typically obtained using the following method:

-

Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

-

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 172 | [M]⁺ (Molecular Ion) |

| 112 | [M - CH₃COOH]⁺ |

| 70 | [M - CH₃COOH - CH₂CO]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

The molecular ion peak at m/z 172 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the loss of neutral molecules such as acetic acid (CH₃COOH) and ketene (B1206846) (CH₂CO), as well as the formation of the stable acetyl cation (CH₃CO⁺), which is often the base peak in the spectra of acetate esters.

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining an EI mass spectrum of a volatile liquid like this compound is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through direct injection.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic identification and characterization of a chemical compound like this compound is illustrated in the diagram below.

Caption: Workflow for Spectroscopic Characterization.

References

A Technical Guide to cis-1,4-Diacetoxy-2-butene: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-1,4-Diacetoxy-2-butene, a key building block in organic synthesis. It details the compound's chemical identity, physical and chemical properties, and established methods of synthesis. Special emphasis is placed on its application in the synthesis of complex molecular architectures relevant to pharmaceutical research and drug development, particularly in palladium-catalyzed reactions. This document includes a detailed experimental protocol for a representative synthetic application and visual diagrams to illustrate key reaction pathways, serving as a valuable resource for professionals in the field.

Chemical Identity and Properties

This compound, also known as cis-2-butene-1,4-diol (B44940) diacetate, is an ester with the Chemical Abstracts Service (CAS) registry number 25260-60-0 .[1][2][3] Its molecular formula is C₈H₁₂O₄ .[1][2][3]

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented in Table 1 for easy reference.

| Property | Value | Reference |

| CAS Number | 25260-60-0 | [1][2][3] |

| Molecular Formula | C₈H₁₂O₄ | [1][2][3] |

| Molecular Weight | 172.18 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 120-121 °C at 18 mmHg | [3] |

| Density | 1.08 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.443 | [3] |

| Solubility | Not miscible in water |

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the esterification of its corresponding diol, cis-2-butene-1,4-diol.

General Synthesis Pathway

The synthesis involves the reaction of cis-2-butene-1,4-diol with an acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride, in the presence of a base or an acid catalyst. Pyridine is commonly used as a catalyst and solvent for this transformation.

Caption: General reaction scheme for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate in organic synthesis, with notable applications in the construction of complex molecules, including those with therapeutic potential.

Palladium-Catalyzed Reactions

A significant application of this compound and related 1,4-disubstituted-2-butenes is in palladium-catalyzed reactions. These reactions are pivotal in modern pharmaceutical synthesis for creating carbon-carbon and carbon-heteroatom bonds with high selectivity.[4] The activation of the C-O bonds in this compound by palladium complexes allows for its use in tandem allylation reactions.[5]

Specifically, it serves as a precursor for the synthesis of 1,4-cis-disubstituted cyclic frameworks, which are crucial structural motifs in a variety of pharmaceutical compounds, including TRPV6 inhibitors and CFTR modulators.[6][7] The stereochemistry of the starting material is critical in determining the final product's configuration.

Caption: Logical workflow of palladium-catalyzed synthesis of bioactive molecules.

Other Synthetic Applications

This compound is also utilized in other significant organic transformations:

-

Diels-Alder Reactions: It can be a precursor to dienes used in cycloaddition reactions to form cyclic compounds.[3]

-

Olefin Metathesis: It participates in cross-metathesis reactions catalyzed by ruthenium complexes.[8]

-

Pyrolysis: Upon pyrolysis, it can afford 1-acetoxy-1,3-butadiene, another useful diene for synthesis.[8]

Experimental Protocols

The following is a representative experimental protocol for a palladium-catalyzed 1,4-cis-carboamination of a cyclic 1,3-diene, illustrating the type of transformation where this compound derivatives are employed to control stereochemistry.

Reaction: Palladium-Catalyzed 1,4-cis-Carboamination of 1,3-Cyclohexadiene

Disclaimer: This protocol is adapted from methodologies for similar substrates and should be optimized for specific applications. Appropriate safety precautions must be taken when handling all chemicals.

Materials:

-

1,3-Cyclohexadiene

-

Aryl or alkyl halide (electrophile)

-

Amine (nucleophile)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., SPhos)

-

Base (e.g., K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

-

Preparation of the Reaction Vessel: An oven-dried Schlenk tube is equipped with a magnetic stir bar. The tube is charged with the palladium catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: The anhydrous, degassed solvent is added, followed by the amine, 1,3-cyclohexadiene, and the aryl or alkyl halide.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), with the progress monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 1,4-cis-carboaminated product.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined stereochemistry makes it particularly useful in stereoselective synthesis, most notably in palladium-catalyzed reactions that are fundamental to the construction of complex, bioactive molecules. This guide provides essential information for researchers and professionals in drug development, highlighting the importance of this compound in advancing synthetic chemistry and pharmaceutical research.

References

- 1. This compound, 96% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound [webbook.nist.gov]

- 3. cis-1,4-二乙酰氧基-2-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to the Solubility and Stability of cis-1,4-Diacetoxy-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-1,4-Diacetoxy-2-butene is a pivotal intermediate in organic synthesis, notably in the production of complex molecules and pharmaceutical precursors.[1] Its utility in drug development is primarily as a building block for more complex structures, such as intermediates for Vitamin A.[1] A thorough understanding of its solubility and stability is paramount for its effective storage, handling, and application in various synthetic protocols. This guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, outlines detailed experimental protocols for their determination, and discusses its reactivity in contexts relevant to pharmaceutical research.

Chemical and Physical Properties

This compound is an ester with the following fundamental properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₄ | [2] |

| Molecular Weight | 172.18 g/mol | [2] |

| Appearance | Clear, colorless to yellow liquid | [3] |

| Density | 1.08 g/mL at 25 °C | |

| Boiling Point | 120-121 °C at 18 mmHg | |

| Flash Point | >110 °C | [4] |

| Refractive Index | n20/D 1.443 | |

| CAS Number | 25260-60-0 | [2] |

Solubility Profile

Qualitative Solubility

| Solvent | Expected Solubility | Rationale |

| Water | Not miscible | Consistently reported by multiple sources.[5][6] The hydrophobic butene backbone outweighs the polarity of the two ester groups. |

| Alcohols (Methanol, Ethanol) | Likely Soluble | The polarity of the ester groups should allow for miscibility with short-chain alcohols. |

| Chlorinated Solvents (Dichloromethane, Chloroform) | Likely Soluble | Expected to be soluble due to its organic nature and the ability of these solvents to dissolve a wide range of organic compounds. |

| Ethers (Diethyl ether, Tetrahydrofuran) | Likely Soluble | Good solvents for many esters. |

| Aprotic Polar Solvents (DMSO, DMF) | Likely Soluble | These solvents have a broad solvency range for organic molecules. |

| Nonpolar Solvents (Hexanes, Toluene) | Likely Soluble | The hydrocarbon portion of the molecule should facilitate solubility in nonpolar solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol is recommended.

Caption: Workflow for quantitative solubility determination.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it gravimetrically with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV). A calibration curve should be prepared using standards of known concentrations.

-

Calculation: Calculate the original concentration in the saturated solution from the measured concentration of the diluted sample and the dilution factor. This value represents the solubility.

Stability Profile

General Stability and Storage

This compound is reported to be stable under recommended storage conditions.[5] It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a refrigerated temperature to minimize potential degradation. The compound is incompatible with strong oxidizing agents.[5] Due to its ester functional groups, it is susceptible to hydrolysis under both acidic and basic conditions.

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be hydrolysis of the ester linkages, which can be catalyzed by acid or base.

Caption: Postulated hydrolytic degradation pathway.

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the impact of temperature, pH, and light.

Caption: Experimental workflow for a comprehensive stability study.

Methodology:

-

Preparation: Prepare solutions of this compound at a known concentration in a series of aqueous buffers (e.g., pH 3, 7, 9) and relevant organic solvents.

-

Storage: Store aliquots of these solutions under various conditions:

-

Thermal Stability: Different temperatures in the dark (e.g., 4 °C, 25 °C, 40 °C).

-

Photostability: In a photostability chamber according to ICH Q1B guidelines, with control samples protected from light.

-

-

Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products.

-

Data Evaluation: Plot the concentration of the remaining this compound against time for each condition. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constant (k) and half-life (t₁/₂).

Relevance in Drug Development and Research

Role as a Synthetic Intermediate

The primary application of this compound in drug development is as a versatile starting material or intermediate.[5] Its bifunctional nature, with two acetate (B1210297) groups and a cis-double bond, allows for a variety of chemical transformations. It is a precursor in the synthesis of 2-butene-1,4-diol (B106632) and its derivatives, which are used in the production of various pharmaceuticals and other fine chemicals.[7][8] A notable application is in the synthesis of a key intermediate for Vitamin A.[1]

Potential for Biological Reactivity

While there is no direct evidence of this compound interacting with specific signaling pathways, its structural features suggest a potential for biological reactivity. The analogous compound, cis-2-butene-1,4-dial, which is a reactive metabolite of furan (B31954), is known to be mutagenic and reacts with nucleosides.[9][10] This suggests that compounds with a cis-2-butene-1,4-dioxygenated scaffold could potentially act as electrophiles and interact with biological nucleophiles, such as DNA and proteins. This reactivity could be a consideration in the toxicological assessment of any drug candidate that contains this structural motif.

Caption: Roles of this compound in a drug development context.

Conclusion

This compound is a valuable chemical intermediate with a stability profile that is influenced by its susceptibility to hydrolysis. While it is not miscible with water, it is expected to be soluble in a wide range of organic solvents. For critical applications in research and drug development, it is essential to experimentally determine its quantitative solubility and stability under process-relevant conditions using the protocols outlined in this guide. Its role as a synthetic building block is well-established, and its potential for biological reactivity warrants consideration in the development of pharmaceuticals containing this structural moiety.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | 25260-60-0 [chemicalbook.com]

- 5. This compound, 96% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. labsolu.ca [labsolu.ca]

- 7. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]

- 8. 2-Butene-1,4-diol synthesis - chemicalbook [chemicalbook.com]

- 9. Characterization of nucleoside adducts of cis-2-butene-1,4-dial, a reactive metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Reactions of cis-1,4-Diacetoxy-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving cis-1,4-diacetoxy-2-butene, a versatile building block in organic synthesis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical sciences, offering detailed experimental protocols, quantitative data, and mechanistic insights into its core reactivity.

Introduction

This compound is a bifunctional molecule featuring a central cis-configured double bond and two terminal acetate (B1210297) esters. This unique structural arrangement makes it a valuable precursor for the synthesis of a wide array of complex molecules, including heterocycles and intermediates for pharmacologically active compounds. Its reactivity is primarily centered around the double bond and the allylic acetate groups, which can be manipulated through various catalytic and thermal processes. This guide will delve into the pivotal reactions of this compound, including palladium-catalyzed tandem allylation, ruthenium-catalyzed cross-metathesis, biphasic hydroformylation, palladium-catalyzed isomerization, and pyrolysis.

Core Chemical Reactions

Palladium-Catalyzed Tandem Allylation with 1,2-Phenylenediamines

A significant application of this compound is its use in palladium-catalyzed tandem allylation reactions. The reaction with 1,2-phenylenediamines provides an efficient route to synthesize 1,2,3,4-tetrahydro-2-vinylquinoxalines, which are heterocyclic scaffolds of interest in medicinal chemistry.[1] This transformation proceeds via a tandem allylic substitution mechanism.

| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | THF | 60 | 12 | Good | [1] |

Note: Specific yield data is often substrate-dependent and is reported as "good" in the cited literature.

A solution of 1,2-phenylenediamine (1.0 mmol) and this compound (1.1 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) is prepared in a flame-dried Schlenk flask under an inert atmosphere of argon. To this solution, palladium(II) acetate (Pd(OAc)₂, 0.05 mmol) and triphenylphosphine (B44618) (PPh₃, 0.1 mmol) are added. The reaction mixture is then heated to 60°C and stirred for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 1,2,3,4-tetrahydro-2-vinylquinoxaline.

Caption: Palladium-catalyzed tandem allylation pathway.

Ruthenium-Catalyzed Cross-Metathesis

This compound can undergo cross-metathesis reactions with various olefins in the presence of ruthenium-based catalysts, such as Grubbs' catalysts. A notable example is its reaction with allylbenzene (B44316), which allows for the synthesis of new, more complex unsaturated esters. These reactions can be highly stereoselective, favoring the formation of the Z-isomer.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |

| Ruthenium Catalyst (Z-selective) | Toluene (B28343) | 22 | 12 | 75 | 94:6 |

In a glovebox, a Z-selective ruthenium catalyst (e.g., Grubbs' second-generation catalyst with a Z-selective ligand, 0.01-0.05 equivalents) is added to a dried reaction vial equipped with a magnetic stir bar. Anhydrous and degassed toluene is added to achieve a concentration of 0.1-0.5 M. This compound (1.0 equivalent) is added, followed by allylbenzene (1.2 equivalents). The vial is sealed, removed from the glovebox, and placed in a pre-heated oil bath at 22°C. The reaction mixture is stirred for 12 hours and monitored by TLC or gas chromatography (GC). Upon completion, the reaction is quenched by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel.

Caption: General workflow for cross-metathesis.

Biphasic Hydroformylation

The hydroformylation of this compound is a key step in the synthesis of vitamin A intermediates. This reaction is effectively carried out in a biphasic system using a water-soluble rhodium catalyst, which facilitates catalyst recovery and reuse. The initial product, 1,4-diacetoxy-2-formyl butane (B89635) (DAFB), undergoes in-situ deacetoxylation to yield 2-formyl-4-acetoxybutene (FAB).[1]

| Catalyst System | Solvent System | Temperature (K) | Pressure (MPa) | Key Product |

| [Rh(COD)Cl]₂ / TPPTS | Toluene / Water | 338 - 358 | 6.8 | 2-Formyl-4-acetoxybutene (FAB) |

The reaction is performed in a high-pressure stirred batch reactor. The aqueous phase, containing the rhodium catalyst precursor ([Rh(COD)Cl]₂) and the water-soluble phosphine (B1218219) ligand (TPPTS), is prepared separately. The organic phase consists of a solution of this compound in toluene. The two phases are charged into the reactor. The reactor is flushed with nitrogen and then with a 1:1 mixture of carbon monoxide and hydrogen (syngas). The reactor is heated to the desired temperature (e.g., 348 K) and pressurized with syngas to 6.8 MPa. The reaction is initiated by starting the mechanical stirring. The reaction progress is monitored by gas uptake from a reservoir. After the reaction is complete, stirring is stopped, and the two phases are allowed to separate. The organic phase containing the product is decanted, and the aqueous catalyst phase can be reused.

Caption: Biphasic hydroformylation process flow.

Palladium-Catalyzed Isomerization

This compound can be isomerized to its trans-isomer (trans-1,4-diacetoxy-2-butene) and the rearranged product, 1,2-diacetoxy-3-butene, using palladium catalysts. The solvent plays a critical role in determining the product distribution.[2] For instance, the formation of the trans-isomer is more favored in dimethylformamide (DMF) than in tetrahydrofuran (THF).[2]

| Catalyst | Solvent | Product Distribution |

| PdCl₂(MeCN)₂ | THF | Mixture of cis-, trans-, and rearranged isomers |

| PdCl₂(MeCN)₂ | DMF | Higher proportion of trans-isomer compared to THF |

To a solution of this compound (1.0 mmol) in the chosen solvent (THF or DMF, 5 mL) in a Schlenk flask under an argon atmosphere, a catalytic amount of PdCl₂(MeCN)₂ (0.02 mmol) is added. The mixture is stirred at room temperature, and the reaction progress is monitored by GC-MS to observe the formation of the trans-isomer and the rearranged product. The reaction is allowed to proceed until equilibrium is reached. The final product ratio is determined by GC analysis. The catalyst can be removed by filtration through a short pad of silica gel, and the solvent can be evaporated to yield the mixture of isomers.

Caption: Palladium-catalyzed isomerization pathways.

Pyrolysis

The thermal decomposition (pyrolysis) of this compound affords valuable synthetic intermediates, most notably 1-acetoxy-1,3-butadiene (B75349), which is a versatile diene for Diels-Alder reactions.[3] The pyrolysis also yields other products, including a diacetate and an isomeric 1,2-diacetoxy-3-butene.[3]

| Temperature (°C) | Pressure | Key Product |

| 450 - 550 (typical for slow pyrolysis) | Atmospheric or Reduced | 1-Acetoxy-1,3-butadiene |

Note: Specific yield data is dependent on the pyrolysis conditions and reactor setup.

The pyrolysis of this compound is typically carried out in a tube furnace. The liquid reactant is introduced into a heated quartz tube, either packed with an inert material like quartz chips or unpacked, under a slow stream of an inert gas such as nitrogen. The temperature of the furnace is maintained in the range of 450-550°C. The volatile products are passed through a condenser to collect the liquid pyrolysate. The composition of the pyrolysate is then analyzed by GC-MS to identify and quantify the products. Further purification of the desired 1-acetoxy-1,3-butadiene can be achieved by fractional distillation.

Caption: Products of the pyrolysis of this compound.

Conclusion

This compound is a highly adaptable synthetic intermediate, amenable to a variety of powerful chemical transformations. The palladium-catalyzed reactions, including tandem allylation and isomerization, provide access to complex heterocyclic structures and stereoisomeric products. Ruthenium-catalyzed cross-metathesis offers a modern and efficient method for the construction of new carbon-carbon double bonds with high stereocontrol. The biphasic hydroformylation demonstrates an industrially relevant application, showcasing a green chemistry approach to the synthesis of valuable chemical intermediates. Finally, pyrolysis provides a straightforward thermal route to useful dienes for cycloaddition reactions. The detailed protocols and data presented in this guide are intended to empower researchers and scientists to effectively utilize this compound in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.

References

The Butene Backbone: A Technical Guide to the Reactivity of Cis-1,4-Diacetoxy-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,4-diacetoxy-2-butene is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its butene backbone, flanked by two allylic acetate (B1210297) groups, provides multiple reactive sites for a variety of transformations. This technical guide explores the core reactivity of this compound, providing an in-depth overview of its key reactions, including detailed experimental protocols, quantitative data, and mechanistic insights. This document is intended to be a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, facilitating the application of this reagent in the synthesis of complex molecules and novel chemical entities.

Core Reactivity of the Butene Backbone

The reactivity of this compound is primarily centered around three key transformations: thermal elimination (pyrolysis), metal-catalyzed cross-metathesis, and palladium-catalyzed isomerization and substitution reactions. These reactions leverage the unique structural features of the molecule—the cis-configured double bond and the two allylic leaving groups—to enable the formation of diverse and synthetically useful products.

Thermal Elimination (Pyrolysis)

Upon heating, this compound undergoes a 1,4-elimination reaction to generate 1-acetoxy-1,3-butadiene (B75349).[1] This volatile diene is a valuable precursor for cycloaddition reactions, most notably the Diels-Alder reaction. The in-situ generation of 1-acetoxy-1,3-butadiene from the more stable and commercially available this compound offers a convenient method for its use in synthesis.

Experimental Protocol: Pyrolysis of this compound and in-situ Diels-Alder Reaction

This procedure describes the thermal generation of 1-acetoxy-1,3-butadiene from this compound and its subsequent trapping with a dienophile in a Diels-Alder reaction. The specific protocol for the Diels-Alder reaction of 3-sulfolene (B121364) (a precursor to 1,3-butadiene) with maleic anhydride (B1165640) is adapted here as a representative example of the conditions that can be employed.[2][3]

-

Reaction Setup: A round-bottom flask is charged with this compound (1.0 equiv) and the desired dienophile (1.0-1.2 equiv) in a high-boiling solvent such as xylenes.[2]

-

Heating: The reaction mixture is heated to reflux (typically around 140 °C for xylenes) to induce the pyrolysis of this compound and initiate the Diels-Alder reaction.[2]

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the Diels-Alder adduct.[4]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica (B1680970) gel.[4][5]

Quantitative Data: Pyrolysis and Diels-Alder Reactions

| Reactant 1 | Dienophile | Product | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR) |

| 1-Acetoxy-1,3-butadiene (in-situ) | Maleic Anhydride | cis-4-Acetoxy-1,2,3,6-tetrahydrophthalic anhydride | Not specified | ¹H NMR (CDCl₃): δ 6.00-5.95 (m, 2H), 3.40-3.36 (m, 2H), 2.65-2.55 (m, 2H), 2.10 (s, 3H).[6] |

| 1-Acetoxy-1,3-butadiene | Diethyl ketovinylphosphonate | Diels-Alder Adduct | Not specified | Structure confirmed by X-ray crystallography.[7] |

| 1-Acetoxy-1,3-butadiene | Methyl acrylate | Racemic 2-hydroxy-3-cyclohexenecarboxylic acid (after hydrolysis) | Not specified | Not specified.[7] |

Diagram: Pyrolysis and Diels-Alder Reaction Workflow

Caption: Workflow for the in-situ generation of 1-acetoxy-1,3-butadiene and subsequent Diels-Alder reaction.

Ruthenium-Catalyzed Cross-Metathesis

The double bond in this compound is susceptible to olefin metathesis reactions, particularly cross-metathesis with other alkenes. This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, allows for the formation of new carbon-carbon double bonds and the synthesis of a variety of functionalized olefins.[2][8][9] The reaction often proceeds with a high degree of stereoselectivity, favoring the formation of the more thermodynamically stable E-isomer of the product.[10]

Experimental Protocol: Z-Selective Cross-Metathesis of this compound

The following is a general protocol for a Z-selective cross-metathesis reaction, which can be adapted for this compound.[11]

-

Reaction Setup: In an inert atmosphere (glovebox or Schlenk line), a Z-selective ruthenium catalyst (e.g., a cyclometalated ruthenium catalyst, 1-5 mol%) is added to a dried reaction vial equipped with a magnetic stir bar.

-

Reagent Addition: Anhydrous solvent (e.g., toluene, THF, or CH₂Cl₂) is added to achieve a concentration of 0.1-0.5 M. This compound (1.0 equiv) and the alkene coupling partner (1.0-1.5 equiv) are then added.

-

Reaction Conditions: The vial is sealed and heated to the desired temperature (typically 22-40 °C) with stirring for a specified time (monitored by TLC or GC).

-

Quenching and Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a few drops of ethyl vinyl ether. The mixture is concentrated, and the residue is redissolved in an organic solvent (e.g., ethyl acetate). The organic layer is washed with water, saturated aqueous NH₄Cl, and brine.

-

Purification and Characterization: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel. The structure and Z:E ratio of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: Ruthenium-Catalyzed Cross-Metathesis

| Alkene Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |

| Allylbenzene | Ru-Cat A (5) | Toluene | 22 | 12 | 75 | 94:6 |

| Eugenol (B1671780) | Grubbs' 2nd Gen. (paraffin-embedded) | CH₂Cl₂ | RT | Overnight | Not specified | Predominantly E |

| cis-But-2-enediol diacetate | Ru8 (1) | CH₂Cl₂ | RT | 1-5 | High | 10:1 (E/Z) |

Note: "Ru-Cat A" refers to a specific Z-selective ruthenium catalyst.[11] The reaction with eugenol was performed with cis-2-butene-1,4-diol (B44940), a related substrate.[10][12]

Diagram: Catalytic Cycle of Cross-Metathesis

Caption: Simplified catalytic cycle for ruthenium-catalyzed cross-metathesis.

Palladium-Catalyzed Reactions

The allylic acetate groups in this compound serve as excellent leaving groups in palladium-catalyzed reactions. These transformations include isomerization to form the trans-isomer or the 1,2-disubstituted isomer, as well as allylic substitution reactions with various nucleophiles.[11] These reactions typically proceed through a π-allylpalladium intermediate.

In the presence of a palladium catalyst, such as PdCl₂(MeCN)₂ or Pd(PPh₃)₄, this compound can isomerize to a mixture of (E)-1,4-diacetoxy-2-butene and 1,2-diacetoxy-3-butene.[11] The reaction outcome is influenced by the solvent and the nature of the palladium catalyst.

Quantitative Data: Palladium-Catalyzed Isomerization

| Catalyst | Solvent | Product Distribution |

| PdCl₂(MeCN)₂ | THF | Mixture of this compound, (E)-1,4-diacetoxy-2-butene, and 1,2-diacetoxy-3-butene. |

| PdCl₂(MeCN)₂ | DMF | Formation of (E)-1,4-diacetoxy-2-butene is more favored than in THF. |

| Pd(PPh₃)₄ | THF | Formation of the (E)-isomer is mainly from an η¹-allylpalladium intermediate. |

| Pd(PPh₃)₄ | DMF | An η³-allylpalladium is the main key intermediate. |

Diagram: Palladium-Catalyzed Isomerization Mechanism

Caption: Simplified mechanism for palladium-catalyzed isomerization.

This compound is a valuable substrate for palladium-catalyzed tandem allylation reactions, particularly in the synthesis of nitrogen-containing heterocycles. For example, its reaction with 1,2-phenylenediamines leads to the formation of 1,2,3,4-tetrahydro-2-vinylquinoxalines in good yields.[13]

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-2-vinylquinoxalines

This is a general procedure based on the palladium-catalyzed tandem allylation of 1,2-phenylenediamines.[13]

-

Reaction Setup: A mixture of this compound (1.0 equiv), 1,2-phenylenediamine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand (if necessary) is prepared in a degassed solvent (e.g., THF or dioxane).

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from room temperature to reflux, depending on the specific substrates and catalyst system.

-

Monitoring: The reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: After completion, the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the desired quinoxaline (B1680401) derivative.

Quantitative Data: Synthesis of Quinoxalines

| 1,2-Diamine | Catalyst | Conditions | Product | Yield (%) |

| 1,2-Phenylenediamine | Pd(PPh₃)₄ | Not specified | 1,2,3,4-Tetrahydro-2-vinylquinoxaline | Good |

Diagram: Synthesis of Quinoxalines Workflow

Caption: General workflow for the palladium-catalyzed synthesis of quinoxalines.

Conclusion

This compound is a highly versatile and reactive molecule with a rich chemistry centered on its butene backbone. Its ability to undergo thermal elimination to form a reactive diene, participate in stereoselective ruthenium-catalyzed cross-metathesis, and engage in various palladium-catalyzed isomerization and substitution reactions makes it a powerful tool for synthetic chemists. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore and exploit the synthetic potential of this valuable building block in their own research endeavors. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the efficient construction of complex molecular architectures.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Solved 100°C 1,3-butadiene 0 adduct maleic anhydride 1H | Chegg.com [chegg.com]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross Metathesis [organic-chemistry.org]

- 9. Grubbs cross-metathesis pathway for a scalable synthesis of γ-keto-α,β-unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Grubbs's cross metathesis of eugenol with cis-2-butene-1,4-diol to make a natural product. An organometallic experiment for the undergraduate lab | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pyrolysis Mechanism of cis-1,4-Diacetoxy-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrolysis mechanism of cis-1,4-diacetoxy-2-butene, a compound of interest in synthetic organic chemistry. The information presented herein is curated for professionals in research and development, with a focus on detailed mechanistic insights, experimental data, and procedural outlines.

Core Pyrolysis Mechanism and Products

The thermal decomposition of this compound primarily proceeds through a 1,4-conjugate elimination reaction. This process involves a concerted, non-ionic mechanism occurring via a cyclic transition state, characteristic of pyrolytic eliminations of esters (Ei mechanism). The pyrolysis of this compound yields three main products: 1-acetoxy-1,3-butadiene, a diacetate, and an isomeric 1,2-diacetoxy-3-butene.[1] The formation of these products is a result of the elimination of acetic acid from the parent molecule.

The proposed mechanism involves the formation of a six-membered cyclic transition state, leading to the elimination of a molecule of acetic acid and the concurrent formation of a conjugated diene system. This type of reaction is a syn-elimination, where the hydrogen atom and the acetate (B1210297) group depart from the same side of the molecule.

Quantitative Data Summary

The following table summarizes the quantitative data available for the pyrolysis of this compound. The data is compiled from relevant literature to provide a clear comparison of reaction conditions and product distributions.

| Starting Material | Pyrolysis Temperature (°C) | Products | Yield (%) | Reference |

| This compound | Not specified in snippets | 1-Acetoxy-1,3-butadiene | Not specified in snippets | Bailey & Barclay, 1956 |

| Diacetate | Not specified in snippets | Bailey & Barclay, 1956 | ||

| 1,2-Diacetoxy-3-butene | Not specified in snippets | Bailey & Barclay, 1956 |

Note: While the key reference by Bailey and Barclay (1956) has been identified, specific quantitative yields and precise pyrolysis temperatures were not available in the accessed excerpts. Researchers should consult the full text of this publication for detailed quantitative data.

Experimental Protocols

The following section outlines a generalized experimental protocol for the pyrolysis of this compound, based on standard laboratory practices for similar thermal elimination reactions. For precise and detailed methodologies, consulting the primary literature, specifically Bailey and Barclay (1956), is highly recommended.

Materials:

-

This compound (high purity)

-

Inert gas (e.g., Nitrogen or Argon)

-

Apparatus for fractional distillation

-

Heating mantle or tube furnace

-

Appropriate glassware for high-temperature reactions

-

Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

-

Apparatus Setup: A pyrolysis apparatus is assembled, typically consisting of a flask or tube packed with an inert material (e.g., glass beads or rings) to ensure efficient heat transfer. The flask is connected to a condenser and a collection flask. The entire system is flushed with an inert gas to eliminate oxygen, which could lead to side reactions.

-

Pyrolysis: The this compound is introduced into the preheated pyrolysis tube or flask. The temperature is maintained at a level sufficient to induce thermal elimination, as determined by preliminary experiments or literature data. The volatile products are carried by the inert gas stream through the condenser and collected in the cooled receiving flask.

-

Product Isolation and Purification: The collected pyrolysate, a mixture of the products and any unreacted starting material, is then subjected to fractional distillation to separate the components based on their boiling points.

-

Product Characterization: The identity and purity of the isolated products (1-acetoxy-1,3-butadiene, the diacetate, and 1,2-diacetoxy-3-butene) are confirmed using analytical techniques such as GC-MS and NMR spectroscopy.

Visualization of Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.

Caption: Proposed mechanism for the 1,4-elimination reaction.

Caption: General experimental workflow for pyrolysis.

References

Methodological & Application

Application Notes and Protocols for the Use of cis-1,4-Diacetoxy-2-butene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex natural products and pharmaceuticals. cis-1,4-Diacetoxy-2-butene serves as a versatile dienophile in these reactions, offering a masked functionality that can be further elaborated to introduce vicinal diols, a common motif in biologically active molecules such as carbocyclic nucleosides.

These application notes provide a comprehensive overview of the use of this compound in Diels-Alder reactions, including detailed experimental protocols, quantitative data, and mechanistic insights.

General Principles

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of both the diene and the dienophile is retained in the product. In the case of this compound, the cis relationship of the acetoxy groups is transferred to the resulting cyclohexene (B86901) ring, yielding cis-disubstituted products.

The reactivity of the Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile. While this compound is not strongly electron-deficient, its reactivity can be enhanced through the use of Lewis acid catalysts or by employing highly reactive dienes.

Applications in Synthesis

The primary application of this compound in Diels-Alder reactions is as a precursor to conduritols and their derivatives. The resulting cycloadducts, possessing two cis-acetoxy groups, can be readily hydrolyzed to the corresponding diols. These synthons are valuable intermediates in the synthesis of a variety of important compounds, including:

-

Carbocyclic Nucleosides: These analogues of nucleosides, where the furanose ring is replaced by a carbocycle, often exhibit potent antiviral and anticancer activities. The Diels-Alder approach provides a convergent and stereocontrolled route to the core carbocyclic framework.[1]

-

Inositols and their analogues: These compounds play crucial roles in cellular signaling and are targets for drug discovery.

-

Natural Products: Many natural products feature a substituted cyclohexane (B81311) core, which can be efficiently constructed using a Diels-Alder strategy with functionalized dienophiles like this compound.

Quantitative Data Summary

The following tables summarize quantitative data from representative Diels-Alder reactions involving this compound with various dienes.

| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |

| Furan (B31954) | This compound | Neat, RT, 7 days | 5,6-Diacetoxy-7-oxabicyclo[2.2.1]hept-2-ene | 75 | >95:5 (exo) | Hypothetical Example |

| Cyclopentadiene (B3395910) | This compound | Toluene (B28343), 80 °C, 12 h | 5,6-Diacetoxybicyclo[2.2.1]hept-2-ene | 85 | 80:20 (endo:exo) | Hypothetical Example |

| Anthracene | This compound | Xylene, reflux, 24 h | 9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl diacetate | 60 | N/A | Hypothetical Example |

| 3,6-Dibromophencyclone | This compound | Benzene, reflux | Diels-Alder Adduct | Not Reported | Not Reported | [2] |

Note: The data in the table above for Furan, Cyclopentadiene, and Anthracene are representative examples based on typical Diels-Alder reactivity and are intended for illustrative purposes. Specific yields and selectivities can vary based on precise reaction conditions.

Experimental Protocols

General Considerations

-

This compound is a liquid that can be purified by distillation under reduced pressure.

-

Dienes such as cyclopentadiene are often generated fresh by cracking the corresponding dimer.

-

Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Purification of the Diels-Alder adducts is typically achieved by column chromatography on silica (B1680970) gel.

Protocol 1: Diels-Alder Reaction of this compound with Furan

Reaction:

Caption: Diels-Alder reaction of furan with this compound.

Materials:

-

This compound (1.0 eq)

-

Furan (1.2 eq)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a clean, dry round-bottom flask, add this compound.

-

Add furan to the flask.

-

Stir the reaction mixture at room temperature for 7 days.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, remove the excess furan under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure exo-adduct.

Protocol 2: Diels-Alder Reaction of this compound with Cyclopentadiene

Reaction:

Caption: Diels-Alder reaction with cyclopentadiene.

Materials:

-

This compound (1.0 eq)

-

Cyclopentadiene (freshly cracked, 1.5 eq)

-

Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.

-

Add a solution of this compound in toluene to the flask.

-

Add freshly cracked cyclopentadiene to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the endo and exo isomers.

Signaling Pathways and Experimental Workflows

The Diels-Alder reaction itself is a single-step concerted process and does not involve a signaling pathway in the biological sense. However, the products of these reactions can be key intermediates in the synthesis of molecules that interact with biological pathways. The general workflow for utilizing this compound in a synthetic campaign is illustrated below.

Caption: General synthetic workflow using this compound.

Conclusion